![molecular formula C20H24N2O3 B2448980 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903151-56-3](/img/structure/B2448980.png)
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic structure. The stereochemistry at the 1R,5S positions indicates that there are chiral centers in the molecule, which would affect its three-dimensional structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the lactam could undergo hydrolysis to form an amino acid. The acetyl group could be removed via hydrolysis or react with nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a relatively high boiling point due to the presence of the bicyclic structure. The presence of polar functional groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Stereoselective Synthesis
Research into the potent PI3 kinase inhibitor PKI-179 led to the stereoselective synthesis and stereochemical determination of a related compound, showcasing a method for creating enantiomerically pure substances with potential in drug development (Zecheng Chen et al., 2010).
Electronic and Optical Materials
The development of n-type conjugated polyelectrolytes for electron transport layers in solar cells highlights the application of related organic frameworks in enhancing the efficiency of photovoltaic devices (Lin Hu et al., 2015).
Antimicrobial Studies
A series of spiro[pyrrolidin-2,3′-oxindoles] demonstrated in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, underscoring the therapeutic potential of structurally complex pyrrolidine derivatives (S. Haddad et al., 2015).
Antimicrobial Properties of Derivatives
Research into pyrrolidine-2,5-dione derivatives fused to dibenzobarrelene backbones revealed moderate antimicrobial activities against various bacterial and fungal species, opening avenues for the development of new antimicrobial agents (Emmanuel Sopbué Fondjo et al., 2021).
Catalytic Syntheses
Studies demonstrate the catalytic use of basic ionic liquids in the synthesis of heterocyclic compounds, presenting environmentally friendly and efficient methodologies for creating bioactive molecules (H. Shaterian et al., 2012).
Crystal Structure Analysis
The molecular structure of 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate was elucidated, providing insights into the conformational preferences of pyrrolidine derivatives and their interactions, which are crucial for designing molecules with desired properties (I. Caracelli et al., 2010).
Eigenschaften
IUPAC Name |
1-[8-[2-(3-methylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-3-2-4-14(9-13)10-20(25)21-15-5-6-16(21)12-17(11-15)22-18(23)7-8-19(22)24/h2-4,9,15-17H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVTQFZEQOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

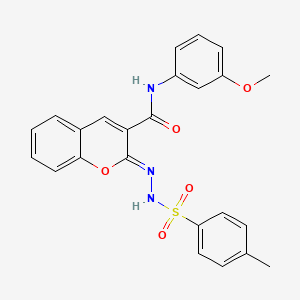
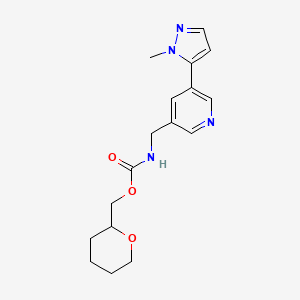
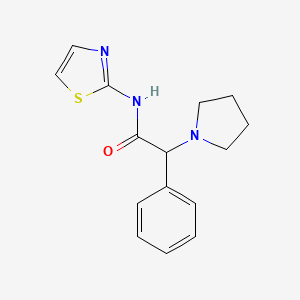
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
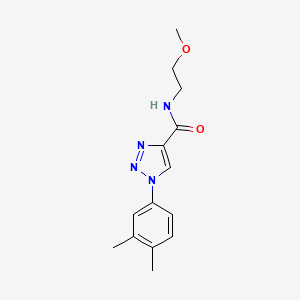
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)
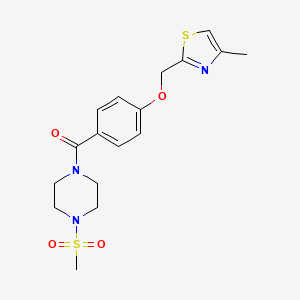

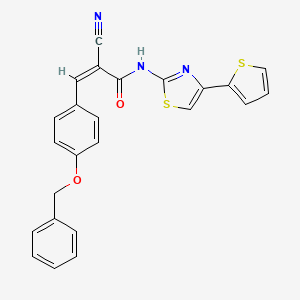
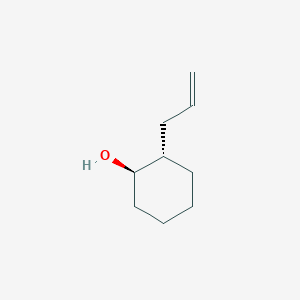
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)